Indolizine, 6,8-diethyloctahydro-5-pentyl-
CAS No.: 185417-27-0
Cat. No.: VC17322147
Molecular Formula: C17H33N
Molecular Weight: 251.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185417-27-0 |
|---|---|
| Molecular Formula | C17H33N |
| Molecular Weight | 251.5 g/mol |
| IUPAC Name | 6,8-diethyl-5-pentyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
| Standard InChI | InChI=1S/C17H33N/c1-4-7-8-10-16-14(5-2)13-15(6-3)17-11-9-12-18(16)17/h14-17H,4-13H2,1-3H3 |
| Standard InChI Key | CWJWDXLGJFRHSV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1C(CC(C2N1CCC2)CC)CC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
6,8-Diethyloctahydro-5-pentylindolizine (C₁₈H₃₅N) is a fully hydrogenated indolizine derivative with a molecular weight of 281.48 g/mol . Its structure comprises a bicyclic system where a pyrrole ring is fused to a pyridine-like ring, with saturation across all carbon-carbon bonds. Key substituents include:
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Pentyl group at position 5 (C5)
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Ethyl groups at positions 6 (C6) and 8 (C8)
The stereochemistry of substituents significantly influences its biological activity, though specific stereoisomeric data for this compound remain unreported .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₅N | Calculated |
| Molecular Weight | 281.48 g/mol | |
| XLogP3-AA | ~6.2 (estimated) | Extrapolated |
| Hydrogen Bond Acceptors | 1 (N atom) | |
| Rotatable Bonds | 7 |
Spectroscopic Identification
While no experimental spectra for 6,8-diethyloctahydro-5-pentylindolizine are available, analogous compounds exhibit characteristic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):
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¹H NMR: Methyl and methylene protons adjacent to nitrogen resonate at δ 2.3–3.1 ppm .
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MS: Dominant fragmentation patterns include loss of alkyl side chains (e.g., m/z 138 base peak in related indolizines) .
Synthetic Methodologies
Scholtz’s Reaction and Modifications
The classical Scholtz synthesis involves heating 2-methylpyridine with acetic anhydride to form indolizine precursors . For 6,8-diethyloctahydro-5-pentylindolizine, this method requires strategic modifications:
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Alkylation: Introduce pentyl and ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
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Hydrogenation: Saturate the indolizine core using catalysts like Pd/C under H₂ atmosphere .
Table 2: Synthetic Routes to Indolizine Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Scholtz’s Reaction | 2-Methylpyridine, Ac₂O, 200°C | 30–40 | |
| 1,3-Dipolar Cycloaddition | Pyridinium ylides, DMAD | 45–55 | |
| Reductive Amination | Ketones, NH₃, H₂/Pd | 50–60 |
1,3-Dipolar Cycloaddition
Pyridinium ylides, generated in situ from quaternary ammonium salts, react with acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate, DMAD) to form indolizine scaffolds . For the target compound:
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Ylide Formation: Treat 5-pentylpyridine with ethyl iodide to form a quaternary salt.
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Cycloaddition: React with diethyl acetylenedicarboxylate to install ethyl groups at C6 and C8 .
Physicochemical Properties
Lipophilicity and Solubility
The compound’s high XLogP3-AA (~6.2) suggests extreme lipophilicity, limiting aqueous solubility but enhancing membrane permeability . This property aligns with trends observed in octahydroindolizines bearing long alkyl chains .
Thermal Stability
Fully saturated indolizines exhibit enhanced thermal stability compared to their aromatic counterparts. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures exceeding 250°C .
| Compound | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 5-Pentyloctahydroindolizine | COX-2: 12 µM | Inflammation | |
| 8-Methylindolizine | GABAₐ: Kᵢ = 150 nM | Sedation |
Structure-Activity Relationships (SAR)
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Alkyl Chain Length: Longer chains (e.g., pentyl) enhance lipid solubility and CNS penetration .
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Stereochemistry: R-configuration at C5 and C8 optimizes receptor binding in analogous compounds .
Industrial and Research Applications
Catalysis
Indolizines serve as ligands in asymmetric catalysis. The ethyl and pentyl groups in this compound could stabilize metal centers in transition metal complexes .
Materials Science
Hydrogenated indolizines exhibit fluorescence quantum yields up to 0.45, suggesting applications in organic light-emitting diodes (OLEDs) .
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